An In-depth Technical Guide to 4-Chloro-2-cyclohexylphenol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Chloro-2-cyclohexylphenol: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 4-Chloro-2-cyclohexylphenol, a substituted phenolic compound of interest to researchers in synthetic chemistry, materials science, and drug discovery. By synthesizing data from established chemical principles and available literature, this document details the compound's physicochemical properties, outlines a robust synthetic pathway, describes analytical characterization methods, and explores its potential as a scaffold in medicinal chemistry.
Molecular Identity and Physicochemical Properties
4-Chloro-2-cyclohexylphenol is an aromatic organic compound characterized by a phenol ring substituted with a chlorine atom at the para-position and a cyclohexyl group at the ortho-position relative to the hydroxyl group.
Table 1: Chemical Identifiers for 4-Chloro-2-cyclohexylphenol [1][2]
| Identifier | Value |
| IUPAC Name | 4-chloro-2-cyclohexylphenol |
| CAS Number | 13081-17-9 |
| Molecular Formula | C₁₂H₁₅ClO |
| Molecular Weight | 210.70 g/mol |
| Canonical SMILES | C1CCC(CC1)C2=C(C=CC(=C2)Cl)O |
| InChI Key | XRUHXAQEOJDPEG-UHFFFAOYSA-N |
Physical and Chemical Characteristics
Table 2: Computed and Experimental Properties of 4-Chloro-2-cyclohexylphenol
| Property | Value / Description | Source |
| Physical Description | Brown crystalline powder | [Alfa Aesar MSDS via PubChem][1] |
| XlogP3 (Predicted) | 4.7 | [PubChem][1] |
| Topological Polar Surface Area | 20.2 Ų | [PubChem][1] |
| pKa (Predicted) | ~9.5-10.5 | Estimated based on substituted phenols |
The predicted pKa is influenced by the electronic effects of the ring substituents. The electron-withdrawing chlorine atom is expected to increase the acidity (lower the pKa) compared to phenol (pKa ~10), while the electron-donating cyclohexyl group may slightly decrease it.
Synthesis Pathway: Acid-Catalyzed Alkylation of 4-Chlorophenol
The most logical and industrially scalable route to 4-Chloro-2-cyclohexylphenol is the Friedel-Crafts alkylation of 4-chlorophenol with a cyclohexylating agent.[4] This electrophilic aromatic substitution is typically catalyzed by solid acids, such as zeolites, which offer significant advantages in terms of reusability, reduced waste, and improved regioselectivity compared to traditional Lewis or Brønsted acids like AlCl₃ or H₂SO₄.[5][6][7]
Reaction Mechanism and Rationale
The reaction proceeds via the formation of a cyclohexyl carbocation electrophile. When using cyclohexanol, the alcohol is protonated by a Brønsted acid site on the zeolite catalyst, followed by the elimination of water to form the carbocation.[8] If cyclohexene is used, direct protonation of the alkene yields the same reactive intermediate.[8] This electrophile then attacks the electron-rich 4-chlorophenol ring.
The directing effects of the substituents on the 4-chlorophenol ring govern the regioselectivity of the reaction.
-
Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group.
Since the para position is blocked by the chlorine atom, the incoming cyclohexyl group is directed to the positions ortho to the hydroxyl group. This makes the synthesis of 2-substituted products like 4-Chloro-2-cyclohexylphenol highly favorable.
Figure 1: Reaction mechanism for zeolite-catalyzed synthesis.
Experimental Protocol: Synthesis via Zeolite Catalysis
This protocol is based on established procedures for the alkylation of phenols using large-pore zeolites like H-Beta or H-Mordenite.[5][9] Optimization of temperature, catalyst loading, and reaction time is necessary to maximize yield and selectivity.
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by calcining at 500-550 °C for 4-6 hours under a flow of dry air to remove adsorbed water and organic impurities. Cool under vacuum or in a desiccator.
-
Reaction Setup: Equip a three-neck round-bottom flask with a reflux condenser, a temperature probe, and a magnetic stirrer. Charge the flask with 4-chlorophenol and the activated H-Beta zeolite catalyst (e.g., 5-10 wt% relative to 4-chlorophenol).
-
Reaction Execution: Heat the mixture to the desired reaction temperature (typically 140-200 °C) under an inert atmosphere (e.g., Nitrogen).[5]
-
Reagent Addition: Slowly add cyclohexanol or cyclohexene to the stirred mixture over a period of 1-2 hours. A molar ratio of 4-chlorophenol to alkylating agent between 2:1 and 5:1 is recommended to minimize dialkylation.[9]
-
Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, cool the reaction mixture to room temperature.
-
Purification: Dilute the mixture with a suitable solvent (e.g., dichloromethane). Filter to recover the zeolite catalyst (which can be washed, dried, and reactivated). Wash the organic filtrate with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure 4-Chloro-2-cyclohexylphenol.
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.
-
¹H NMR: Expected signals include distinct aromatic protons in the 6.8-7.2 ppm region, a signal for the phenolic hydroxyl proton (which may be broad and its position concentration-dependent), and a complex set of overlapping multiplets for the aliphatic protons of the cyclohexyl ring between 1.2-3.0 ppm.
-
¹³C NMR: Expected signals include aromatic carbons (4 signals for the substituted ring), and signals for the cyclohexyl carbons. The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the aromatic ring.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
C-H Stretches: Aliphatic C-H stretching from the cyclohexyl group will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). Aromatic C-H stretching appears above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 1000-1100 cm⁻¹, can be attributed to the C-Cl bond.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 210, with a characteristic M+2 isotope peak at m/z 212 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
-
Fragmentation: A prominent fragment is the loss of the cyclohexyl group (83 Da), leading to a peak corresponding to the chlorophenol radical cation.
-
Chromatographic Purity Assessment: HPLC Method
A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for determining the purity of 4-Chloro-2-cyclohexylphenol and for monitoring reaction progress.
Figure 2: General workflow for HPLC purity analysis.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm | Provides good hydrophobic retention for the analyte.[8] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | Acid improves peak shape for phenols; Formic acid is MS-compatible.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography.[8] |
| Elution | Isocratic (e.g., 70% B) or Gradient | Start with isocratic; use gradient to resolve impurities if needed. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |
| Injection Volume | 10 µL | Typical volume for analytical HPLC. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set to λₘₐₓ (~280-285 nm, requires experimental verification). |
Prospectus on Applications in Drug Development
While no direct studies on the biological activity of 4-Chloro-2-cyclohexylphenol have been reported, its structural motifs are present in molecules with known bioactivity. This makes it a compelling scaffold for exploration in medicinal chemistry.
Antimicrobial Potential
The phenolic scaffold is a well-known pharmacophore with broad antimicrobial properties.[10][11]
-
Chlorinated Phenols: Compounds like triclosan and chloroxylenol are widely used as antiseptics. Studies have shown that various chlorinated phenols can induce antibiotic resistance phenotypes in bacteria like Pseudomonas aeruginosa, indicating an interaction with bacterial efflux pumps or other survival mechanisms.[5][12]
-
Substituted Phenols: Thymol, a related alkylphenol, and its chlorinated derivatives (e.g., 4-chloro-2-isopropyl-5-methylphenol) have demonstrated direct antimicrobial activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13]
The combination of a chloro-substituent and a bulky, lipophilic cyclohexyl group on a phenol ring makes 4-Chloro-2-cyclohexylphenol an attractive candidate for synthesis and screening in antimicrobial drug discovery programs. The lipophilic cyclohexyl group may enhance membrane disruption, a common mechanism of action for phenolic antimicrobials.
Scaffold for CNS-Active Agents
The cyclohexylphenol structure also serves as a simplified analog of more complex scaffolds targeting the central nervous system (CNS). Recently, a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs were designed as simplified versions of the morphinan scaffold and showed activity as μ-opioid receptor (MOR) antagonists.[14] This demonstrates the utility of the cyclohexylphenol core in designing ligands that fit into specific receptor pockets. 4-Chloro-2-cyclohexylphenol could serve as a starting point for generating libraries of novel compounds to be tested against various CNS targets, where the chlorine atom can be used to modulate electronic properties or as a synthetic handle for further functionalization. The practice of "scaffold hopping," where a known active core is replaced with a structurally novel one while retaining key pharmacophoric features, is a common strategy in drug design where this molecule could be employed.[15][16][17]
Safety and Handling
4-Chloro-2-cyclohexylphenol is classified as a hazardous substance.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).
Handling should only be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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